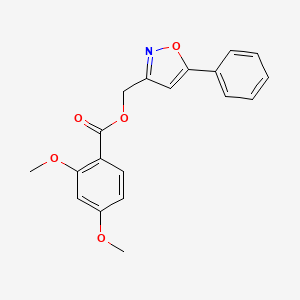

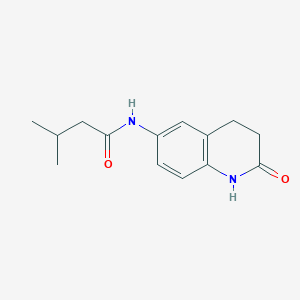

![molecular formula C18H14N2OS B2655414 4-((4-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶 CAS No. 846592-14-1](/img/structure/B2655414.png)

4-((4-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran [3,2-D]pyrimidine derivatives have been studied for their potential as PARP-1 inhibitors . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Synthesis Analysis

The synthesis of benzofuran [3,2-D]pyrimidine derivatives involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . The synthesis of these compounds has been reported to yield a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines in 63%–90% yields .Molecular Structure Analysis

The molecular structure of benzofuran [3,2-D]pyrimidine derivatives has been studied and summarized in the structure-activity relationship of PARP-1 inhibitors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran [3,2-D]pyrimidine derivatives include the aza-Wittig reaction and subsequent reactions with carbon disulfide and alkyl halides or halogenated aliphatic esters .科学研究应用

合成和化学性质

"4-((4-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶"及其衍生物因其广泛的生物活性而备受关注,包括抗菌、抗炎、抗癌特性,以及作为血小板聚集抑制剂和增强长期记忆的作用。该化合物的合成涉及多步化学反应,包括在受控条件下使用特定的试剂和催化剂以确保高产率和纯度。这些化合物的化学性质和结构使用各种光谱方法(如 FT-IR、1H NMR、13C NMR 和 MS)进行细致表征,确保合成化合物的鉴定和纯度水平的准确性。

抗肿瘤和抗病毒活性

"4-((4-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶"衍生物的一个显着应用是在肿瘤学领域,这些化合物已显示出对各种癌细胞系具有显着的抗肿瘤活性。作用机制通常涉及抑制癌细胞增殖所需的关键酶,如二氢叶酸还原酶 (DHFR) 和胸苷酸合成酶 (TS),突出了它们作为化疗剂的潜力。此外,一些衍生物表现出有效的抗病毒特性,特别是针对 HIV-1,通过充当非核苷类逆转录酶抑制剂 (NNRTI)。这种双重抗肿瘤和抗病毒活性强调了"4-((4-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶"衍生物在开发新药物方面的多功能性和治疗潜力。

抗菌和抗炎特性

"4-((4-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶"衍生物的抗菌活性进一步拓展了它们的潜在治疗应用。已发现这些化合物对多种致病微生物有效,为开发新的抗菌和抗真菌剂提供了潜在途径。此外,它们的抗炎特性表明它们在治疗炎症性疾病中具有作用,为开发新颖的抗炎药奠定了基础,其副作用可能比目前的治疗方法更少。

荧光和光物理性质

"4-((4-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶"的一些衍生物表现出独特的固态荧光特性,使其成为材料科学应用中的关注点,例如开发用于传感和成像技术的新荧光材料。通过化学改性调整这些化合物的な光物理性质的能力为光电和纳米技术领域的研究开辟了新途径。

总之,"4-((4-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶"及其衍生物的科学研究应用广泛且多样,从制药到材料科学。它们强大的生物活性,结合其独特的化学和光物理性质,使其成为各个领域进一步研究和开发的有希望的候选者。

有关"4-((4-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶"及其在科学研究中应用的详细信息和研究,以下参考文献提供了全面的概述:

- 苯并呋并[3,2-d]嘧啶衍生物的生物活性和进展 (徐卫明,2010).

- 新型2-氨基苯并[4,5]噻吩并[3,2-d]嘧啶5,5-二氧化物的合成、固态荧光性质和计算分析 (横田健一郎等,2012).

- 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶的合成和抗肿瘤活性 (E. Grivsky 等,1980).

- 二氢烷氧基苄氧嘧啶的硫代类似物的合成和抗 HIV-1 活性 (A. Mai 等,1995).

作用机制

Benzofuran [3,2-D]pyrimidine derivatives have been studied for their inhibition on PARP enzyme activity . They could inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

未来方向

The future directions for the study of “4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” and similar compounds could involve further exploration of their potential as anticancer drugs, particularly as PARP-1 inhibitors . Further studies could also focus on optimizing the synthesis process and improving the yield of these compounds .

属性

IUPAC Name |

4-[(4-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-12-6-8-13(9-7-12)10-22-18-17-16(19-11-20-18)14-4-2-3-5-15(14)21-17/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIMRQYNSJBVEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B2655331.png)

![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)

![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)

![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)

![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)